molecular formula C10H18O3 B2648373 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one CAS No. 133729-64-3

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one

Cat. No.: B2648373
CAS No.: 133729-64-3
M. Wt: 186.251
InChI Key: CUOHVNZQJMQWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one: is an organic compound with the molecular formula C10H18O3 It is a cyclobutanone derivative characterized by the presence of two methoxy groups and four methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,2,4,4-tetramethylcyclobutanone and methanol.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid catalyst like sulfuric acid or hydrochloric acid.

    Methoxylation: The key step involves the methoxylation of the cyclobutanone ring, where methanol reacts with the carbonyl group to form the dimethoxy derivative.

    Purification: The product is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The methoxy groups and the carbonyl group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one: Similar structure but with a hydroxyl group instead of methoxy groups.

    2,2,4,4-Tetramethylcyclobutane-1,3-dione: Contains two carbonyl groups instead of methoxy groups.

Uniqueness

3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one is unique due to the presence of both methoxy and methyl groups on the cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOHVNZQJMQWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(C1(OC)OC)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.